![molecular formula C18H51BSi6 B14514852 1,1',1''-[Boranetriyltris(methylene)]tris(pentamethyldisilane) CAS No. 62497-90-9](/img/structure/B14514852.png)
1,1',1''-[Boranetriyltris(methylene)]tris(pentamethyldisilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,1’'-[Boranetriyltris(methylene)]tris(pentamethyldisilane) is a complex organosilicon compound featuring a boron atom bonded to three methylene groups, each of which is further bonded to a pentamethyldisilane moiety
Preparation Methods
The synthesis of 1,1’,1’'-[Boranetriyltris(methylene)]tris(pentamethyldisilane) typically involves the reaction of boron-containing precursors with silane derivatives under controlled conditions. One common method includes the use of boron trichloride and pentamethyldisilane in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,1’,1’'-[Boranetriyltris(methylene)]tris(pentamethyldisilane) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of boron-oxygen and silicon-oxygen bonds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of silicon-oxygen bonds.
Substitution: The methylene groups can undergo substitution reactions with halogens or other electrophiles, forming new carbon-halogen or carbon-electrophile bonds.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and dichloromethane (DCM), as well as catalysts such as palladium or platinum complexes. Major products formed from these reactions depend on the specific reagents and conditions used but often include various boron-silicon and silicon-carbon compounds.
Scientific Research Applications
1,1’,1’'-[Boranetriyltris(methylene)]tris(pentamethyldisilane) has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the development of novel biomaterials and drug delivery systems.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent due to its ability to form stable complexes with various biomolecules.
Industry: It is used in the production of advanced materials, including high-performance polymers and coatings, due to its thermal stability and resistance to oxidation.
Mechanism of Action
The mechanism by which 1,1’,1’'-[Boranetriyltris(methylene)]tris(pentamethyldisilane) exerts its effects involves the interaction of its boron and silicon atoms with various molecular targets. The boron atom can form stable complexes with electron-rich species, while the silicon atoms can participate in the formation of strong Si-O and Si-C bonds. These interactions are facilitated by the compound’s unique three-dimensional structure, which allows it to engage in multiple simultaneous interactions with target molecules.
Comparison with Similar Compounds
1,1’,1’'-[Boranetriyltris(methylene)]tris(pentamethyldisilane) can be compared with other similar compounds, such as:
1,1’,1’'-[Boranetriyltris(methylene)]tris(trimethylsilane): This compound has a similar structure but with trimethylsilane groups instead of pentamethyldisilane, resulting in different reactivity and applications.
1,1’,1’'-[Boranetriyltris(methylene)]tris(dimethylsilane): Another similar compound with dimethylsilane groups, which also exhibits unique properties and uses in various fields.
The uniqueness of 1,1’,1’'-[Boranetriyltris(methylene)]tris(pentamethyldisilane) lies in its combination of boron and pentamethyldisilane groups, which confer distinct chemical and physical properties that are not observed in other related compounds
Properties
CAS No. |
62497-90-9 |
|---|---|
Molecular Formula |
C18H51BSi6 |
Molecular Weight |
446.9 g/mol |
IUPAC Name |
bis[[dimethyl(trimethylsilyl)silyl]methyl]boranylmethyl-dimethyl-trimethylsilylsilane |
InChI |
InChI=1S/C18H51BSi6/c1-20(2,3)23(10,11)16-19(17-24(12,13)21(4,5)6)18-25(14,15)22(7,8)9/h16-18H2,1-15H3 |
InChI Key |
FXOZLACBTKEQBM-UHFFFAOYSA-N |
Canonical SMILES |
B(C[Si](C)(C)[Si](C)(C)C)(C[Si](C)(C)[Si](C)(C)C)C[Si](C)(C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14514771.png)
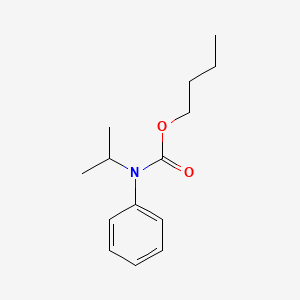

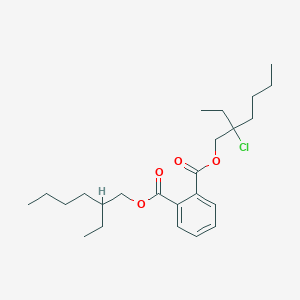

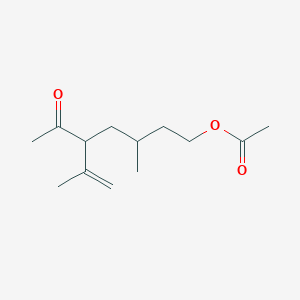
![3,3'-Dioxa-6,6'-spirobi[bicyclo[3.1.0]hexane]-2,2',4,4'-tetrone](/img/structure/B14514810.png)
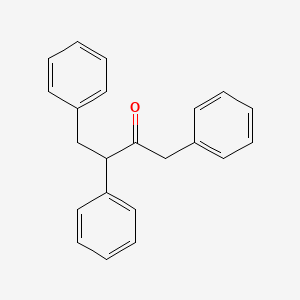

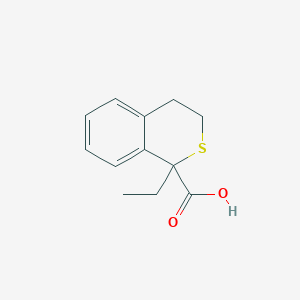

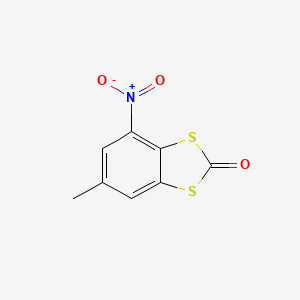
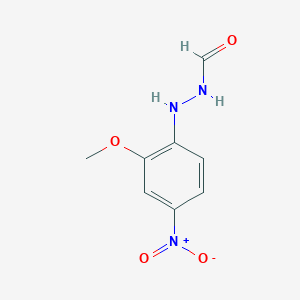
![9,10,10-Tris[4-(trifluoromethyl)phenyl]-9,10-dihydrophenanthren-9-OL](/img/structure/B14514846.png)
